molecular formula C10H9N3O2 B2737509 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 209960-82-7

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2737509
CAS No.: 209960-82-7
M. Wt: 203.201
InChI Key: APTPDHYDWCSKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS RN: 1780892-10-5) is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 3-position and a pyridin-2-yl group at the 1-position. The carboxylic acid moiety at the 5-position enhances its polarity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. This compound is structurally analogous to key intermediates used in the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole . Its molecular formula is $ \text{C}{10}\text{H}{9}\text{N}{3}\text{O}{2} $, with a molecular weight of 203.20 g/mol .

Properties

IUPAC Name

5-methyl-2-pyridin-2-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-6-8(10(14)15)13(12-7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTPDHYDWCSKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acetylpyridine with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid may involve continuous-flow production systems to enhance efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and pressure, and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction pathways can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antimalarial Activities
Recent studies have highlighted the compound's antimicrobial and antimalarial properties. A study conducted on derivatives of pyrazole indicated that certain modifications could enhance activity against various pathogens. The compound was tested using in vitro methods, such as the agar well diffusion method for antimicrobial assays and Peter’s method for antimalarial activity. The results demonstrated promising efficacy, suggesting that derivatives of this compound could serve as potential therapeutic agents against resistant strains of bacteria and malaria-causing parasites .

HIV Inhibition
Another significant application is in the development of HIV inhibitors. Research has shown that pyrazole derivatives can inhibit HIV replication without targeting the main viral enzymes typically involved in antiviral therapies. This unique mechanism is advantageous in combating viral resistance, making compounds like 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid attractive candidates for further development in HIV treatment .

Agricultural Applications

Pesticide Development
The compound's structural features make it suitable for developing novel pesticides. Its ability to interact with biological systems suggests potential use as a biopesticide or an agent to enhance crop resistance to pests. Studies have indicated that similar pyrazole compounds exhibit insecticidal properties, which could be leveraged to create environmentally friendly agricultural solutions .

Materials Science

Photochromic Materials
The compound has been explored for its potential in materials science, particularly in developing photochromic materials. These materials change color upon exposure to light, which has applications in sensors and smart windows. The structural properties of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid contribute to its ability to undergo these reversible color changes under specific conditions .

Case Study 1: Antimicrobial Efficacy

In a study published in June 2023, researchers synthesized several pyrazole derivatives, including 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid. These compounds were subjected to antimicrobial testing against various bacterial strains, showing significant inhibition zones compared to control groups. The study concluded that structural modifications can lead to enhanced antimicrobial activity, paving the way for new drug candidates .

Case Study 2: HIV Replication Inhibition

A comprehensive screening of a library of pyrazole-based compounds revealed that some derivatives exhibited potent activity against HIV replication. The selected compounds were non-toxic and demonstrated a favorable pharmacokinetic profile, indicating their potential as therapeutic agents against HIV without the common side effects associated with existing treatments .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of pyrazole-carboxylic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents CAS RN Key Differences/Similarities References
3-Methyl-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid Pyridin-2-yl replaced with p-tolyl 885-46-1 Similarity score: 0.99; enhanced lipophilicity due to methylbenzene substitution.
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid Pyridin-2-yl replaced with 4-methylphenyl 890007-12-2 Lacks methyl group at pyrazole 3-position; lower solubility in polar solvents.
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Carboxylic acid at 3-position; phenyl instead of pyridin-2-yl 63237-88-7 Similarity score: 0.81; altered electronic properties due to positional isomerism.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Bromo at pyrazole 3-position; chloro at pyridine 3-position Higher steric bulk and halogen-mediated reactivity; used in insecticide intermediates.
1-(3-Chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid Methoxy group at pyrazole 3-position 1122021-75-3 Reduced metabolic stability compared to methyl-substituted analogs.

Pharmacological Activity

  • Ligand Efficiency (LE): 1H-pyrazole-5-carboxylic acid derivatives exhibit moderate inhibitory activity against enzymes like O-acetylserine sulphhydrylase (OASS).
  • Insecticidal Applications : Halogenated analogs (e.g., 3-bromo and 3-chloro derivatives) are critical intermediates for diamide insecticides, demonstrating high efficacy against lepidopteran pests .

Physicochemical Properties

  • Solubility : The pyridin-2-yl group enhances water solubility compared to purely aromatic substituents (e.g., p-tolyl or phenyl).
  • Melting Points : Methyl-substituted derivatives (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) exhibit higher melting points (150–152°C) due to crystalline packing , whereas halogenated analogs (e.g., bromo derivatives) are typically amorphous solids .

Key Research Findings

Structural Optimization : Replacement of pyridin-2-yl with electron-withdrawing groups (e.g., chloro or trifluoromethoxy) improves insecticidal activity but reduces metabolic stability .

Fragment-Based Drug Design: The carboxylic acid moiety in 3-methyl-1-(pyridin-2-yl) derivatives serves as a hydrogen-bond donor, enhancing binding affinity in enzyme inhibition assays .

Industrial Applications : Over 98% purity of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is achievable, meeting agrochemical manufacturing standards .

Biological Activity

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and molecular modeling studies associated with this compound, highlighting its pharmacological significance.

The molecular formula of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is C10H9N3O2\text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}_{2}, with a molecular weight of approximately 203.20 g/mol. The compound features a pyrazole ring substituted with a pyridine moiety, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
CAS Number209960-82-7
Chemical StructureChemical Structure

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid, exhibit significant anticancer properties. These compounds have been evaluated against various cancer cell lines, demonstrating notable antiproliferative effects.

  • In Vitro Studies : Research has shown that this compound can inhibit the growth of several cancer types:
    • Breast Cancer (MDA-MB-231) : Exhibited significant growth inhibition with IC50 values suggesting effective antiproliferative activity.
    • Lung Cancer (A549) : Similar inhibitory effects were observed, indicating potential for therapeutic use in lung cancer treatment.
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific kinases involved in cell proliferation and survival pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid has been investigated for its anti-inflammatory effects:

  • COX Inhibition : This compound has shown potential as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Studies report an impressive selectivity index for COX-2 over COX-1, suggesting reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Animal Models : In carrageenan-induced paw edema models in rats, this compound demonstrated significant anti-inflammatory activity, supporting its potential as a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid:

Study Overview

Study ReferenceFocus AreaKey Findings
Anticancer ActivitySignificant inhibition of cancer cell growth
Anti-inflammatory PropertiesEffective COX-2 inhibition with minimal side effects
Molecular ModelingInsights into binding affinities with target proteins

Molecular Modeling Insights

Molecular docking studies suggest that 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid binds effectively to targets involved in cancer proliferation pathways, indicating a rational basis for its observed biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation reactions using precursors like ethyl acetoacetate, substituted hydrazines, and formamidine derivatives. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo Suzuki-Miyaura coupling with aryl boronic acids in degassed DMF/water, using Pd(PPh₃)₄ and K₃PO₄ as catalysts, yielding functionalized pyrazole derivatives . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C) improves yields (>70%) and reduces side products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1700 cm⁻¹) .
  • NMR : ¹H NMR should resolve pyridin-2-yl protons (δ 7.5–8.5 ppm) and pyrazole methyl groups (δ 2.3–2.6 ppm). ¹³C NMR distinguishes carboxyl carbons (~165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 218.08 for C₁₁H₁₁N₃O₂) .

Q. How can researchers assess the purity of this compound, and what analytical methods are most reliable?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Purity >95% is typical for research-grade material .
  • Melting Point : Sharp melting points (e.g., 220–225°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for pyrazole-5-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies often arise from catalyst loading (e.g., 5 mol% Pd vs. 2 mol%) or boronic acid stoichiometry. Systematic DoE (Design of Experiments) can identify optimal conditions. For example, increasing Pd(PPh₃)₄ from 2% to 5% improves coupling efficiency by 15–20% in sterically hindered systems .

Q. How does computational modeling (e.g., DFT) aid in understanding the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites. For 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid, the carboxyl group exhibits high Fukui electrophilicity indices (f⁻ > 0.15), making it reactive toward amidation or esterification. HOMO-LUMO gaps (~4.5 eV) correlate with stability under ambient conditions .

Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction data guide structural optimization?

  • Methodological Answer : Slow evaporation from ethanol/water (1:1) at 4°C often yields single crystals. X-ray data reveal planarity of the pyrazole-pyridin-2-yl system (dihedral angle <10°), which stabilizes π-π stacking. Disorder in the methyl group (common in low-symmetry space groups) requires refinement with isotropic thermal parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.